molecular formula C16H16BrNO B5089184 5-bromo-2-(4-ethoxyphenyl)isoindoline

5-bromo-2-(4-ethoxyphenyl)isoindoline

Cat. No.: B5089184
M. Wt: 318.21 g/mol
InChI Key: GVADRUJDVZAQPC-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-ethoxyphenyl)isoindoline is a brominated isoindoline derivative featuring a 4-ethoxyphenyl substituent at the 2-position and a bromine atom at the 5-position of the isoindoline core. Isoindoline derivatives are bicyclic aromatic compounds with a five-membered ring fused to a benzene ring, often studied for their electronic properties and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

5-bromo-2-(4-ethoxyphenyl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-2-19-16-7-5-15(6-8-16)18-10-12-3-4-14(17)9-13(12)11-18/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVADRUJDVZAQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 5-bromo-2-(4-ethoxyphenyl)isoindoline and related compounds:

Compound Name Core Structure Substituents Key Properties/Applications Evidence Source
This compound Isoindoline 5-Br, 2-(4-ethoxyphenyl) Potential pharmaceutical intermediate; electronic materials Inferred
5-Bromoisoquinoline Isoquinoline 5-Br Building block for alkaloid synthesis; electrophilic bromination
1,3-Diiminobenz[f]isoindoline Benz[f]isoindoline 1,3-Diimino Coordination chemistry; R&D applications
2-Phenylisoindoline Isoindoline 2-Phenyl Model compound for electronic studies Inferred

Key Observations:

  • Core Structure Differences: Isoindoline (bicyclic 6-5 system) vs. isoquinoline (6-6 system) significantly alter electronic properties and reactivity. For example, 5-bromoisoquinoline’s synthesis involves electrophilic bromination under optimized conditions to avoid isomer mixtures , whereas isoindoline bromination may face steric challenges due to the fused five-membered ring.
  • Substituent Effects: The ethoxyphenyl group in the target compound likely increases solubility in organic solvents compared to unsubstituted isoindolines. In contrast, 1,3-diiminobenz[f]isoindoline’s imino groups make it a stronger ligand for metal coordination .
  • Synthetic Challenges: The evidence highlights that bromination of heterocycles (e.g., isoquinoline) historically produced isomer mixtures, but modern methods improve regioselectivity . This suggests that the 5-bromo substituent in the target compound may have been achieved via similar optimized protocols.

Physicochemical and Reactivity Comparisons

While direct data are unavailable, inferences can be made:

  • Melting Points: Brominated derivatives (e.g., 5-bromoisoquinoline) typically exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and halogen bonding .
  • Stability: The ethoxyphenyl group may confer oxidative stability compared to amino- or nitro-substituted isoindolines (e.g., 5-bromo-8-nitroisoquinoline in ), which are more reactive .

Q & A

Basic Question: What are the standard synthetic methodologies for preparing 5-bromo-2-(4-ethoxyphenyl)isoindoline, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as coupling halogenated intermediates with substituted phenyl groups. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous brominated isoindoline derivatives. Key steps include:

  • Solvent Selection : A mixture of PEG-400 and DMF (2:1 ratio) enhances solubility and reaction efficiency .
  • Catalyst Loading : Optimizing CuI catalyst concentration (e.g., 1.0 g per 700 mg substrate) ensures effective coupling without excessive byproduct formation .
  • Purification : Flash column chromatography with 70:30 ethyl acetate/hexane achieves high purity (Rf = 0.30) .
    Optimization Strategies :
  • Varying reaction time (e.g., 12–24 hours) to balance conversion and decomposition.
  • Monitoring TLC to identify intermediate retention factors and adjust solvent gradients.

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) for this compound derivatives during structural validation?

Methodological Answer:
Discrepancies in spectral data often arise from solvent effects, tautomerism, or impurities. To address this:

  • NMR Analysis : Compare experimental 1H^{1}\text{H} and 13C^{13}\text{C} NMR shifts with computational predictions (e.g., DFT calculations) to confirm assignments .
  • HRMS Validation : Ensure mass accuracy (<5 ppm error) by calibrating with internal standards (e.g., sodium formate clusters) .
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., brominated isomers) that may skew data .

Basic Question: What analytical techniques are critical for characterizing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities .
    • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage protocols (e.g., -20°C under inert gas) .
  • Stability Testing :
    • Monitor hydrolytic degradation by incubating samples in buffered solutions (pH 1–13) and analyzing via 1H^{1}\text{H} NMR .

Advanced Question: How can factorial design be applied to study the structure-activity relationship (SAR) of this compound in biological assays?

Methodological Answer:
A 2k^k factorial design evaluates multiple variables (e.g., substituent position, solvent polarity) simultaneously:

  • Factors and Levels :
    • Factor A: Bromine substitution (ortho vs. para).
    • Factor B: Ethoxy group orientation (rotational isomers).
  • Response Variables :
    • Biological activity (e.g., IC50_{50} in cytotoxicity assays).
    • Solubility (measured via nephelometry) .
  • Data Analysis :
    • Use ANOVA to identify significant interactions (e.g., bromine position × solvent polarity) impacting activity .

Basic Question: What theoretical frameworks guide the investigation of this compound’s electronic properties for photochemical applications?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory :
    • Calculate HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G(d) basis sets to predict UV-Vis absorption .
  • Density Functional Theory (DFT) :
    • Simulate charge distribution to rationalize regioselectivity in electrophilic substitutions .

Advanced Question: How can researchers address low yields in the synthesis of this compound derivatives via cross-coupling reactions?

Methodological Answer:

  • Mechanistic Insights :
    • Identify rate-limiting steps (e.g., oxidative addition of Pd catalysts) via kinetic studies .
  • Catalyst Screening :
    • Test Pd(OAc)2_2, XPhos, or SPhos ligands to enhance Buchwald-Hartwig coupling efficiency .
  • Additives :
    • Include Cs2_2CO3_3 as a base to deprotonate intermediates and accelerate transmetalation .

Basic Question: What are the best practices for integrating this compound into a broader theoretical framework for drug discovery?

Methodological Answer:

  • Target Identification :
    • Link the compound’s scaffold (e.g., isoindoline core) to known pharmacophores via molecular docking (AutoDock Vina) .
  • Hypothesis Testing :
    • Formulate SAR hypotheses based on electronic (Hammett constants) and steric (Taft parameters) properties .

Advanced Question: How can conflicting biological activity data for this compound across studies be systematically reconciled?

Methodological Answer:

  • Meta-Analysis :
    • Pool data from multiple studies and apply Cochran’s Q test to assess heterogeneity .
  • Experimental Replication :
    • Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

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